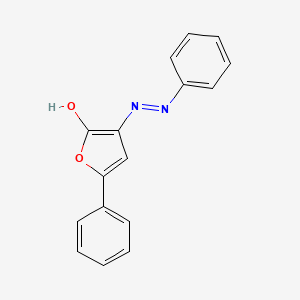
5-phenyl-2,3-furandione 3-(phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-2,3-furandione 3-(phenylhydrazone) is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 3-phenylhydrazono-5-phenyl-2,3-dihydrofuran-2,3-dione and has a molecular formula of C18H13N2O3.
Mécanisme D'action
The mechanism of action of 5-phenyl-2,3-furandione 3-(phenylhydrazone) is not well understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms by interfering with their cell wall synthesis. It may also act by scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage.
Biochemical and Physiological Effects:
Studies have shown that 5-phenyl-2,3-furandione 3-(phenylhydrazone) exhibits various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. Additionally, it has also been shown to reduce oxidative stress and improve antioxidant status, indicating its potential use as an antioxidant agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-phenyl-2,3-furandione 3-(phenylhydrazone) in lab experiments include its potent antibacterial and antifungal activity, its anti-inflammatory and antioxidant properties, and its ease of synthesis. However, its limitations include its poor solubility in water, making it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for the study of 5-phenyl-2,3-furandione 3-(phenylhydrazone). One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, the development of new synthetic methods for the production of this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 5-phenyl-2,3-furandione 3-(phenylhydrazone) involves the reaction between 5-phenyl-2,3-dihydrofuran-2,3-dione and phenylhydrazine in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. It has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
5-phenyl-3-phenyldiazenylfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16-14(18-17-13-9-5-2-6-10-13)11-15(20-16)12-7-3-1-4-8-12/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDTNYRVLXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)


![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
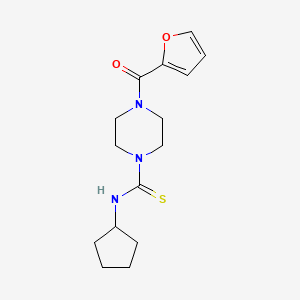
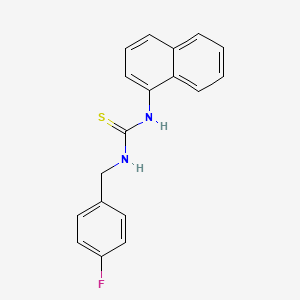
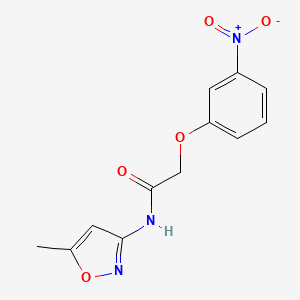
![5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)
![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)
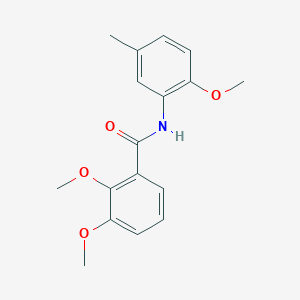
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)